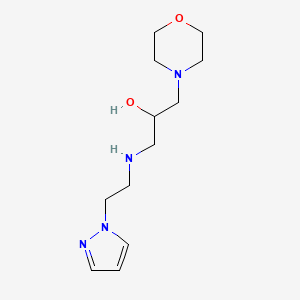
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol is a complex organic compound that features a pyrazole ring, an ethylamine linkage, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of 1H-pyrazole with ethylamine to form 2-(1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 3-chloropropan-1-ol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or morpholine derivatives.
Aplicaciones Científicas De Investigación
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrazol-1-yl)ethylamine: Shares the pyrazole and ethylamine moieties.
3-Morpholinopropan-1-ol: Contains the morpholine and propanol groups.
5-Amino-pyrazoles: Known for their diverse biological activities.
Uniqueness
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol is unique due to its combination of a pyrazole ring, ethylamine linkage, and morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H22N4O2 |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-3-(2-pyrazol-1-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C12H22N4O2/c17-12(11-15-6-8-18-9-7-15)10-13-3-5-16-4-1-2-14-16/h1-2,4,12-13,17H,3,5-11H2 |
Clave InChI |
RIPKEVGQDFQBEG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(CNCCN2C=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B14913253.png)



![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)
![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)



